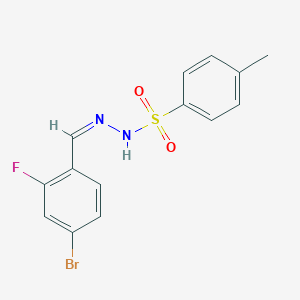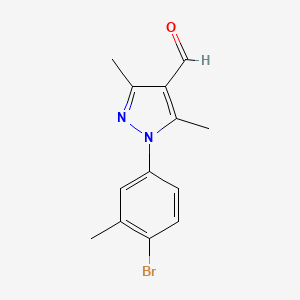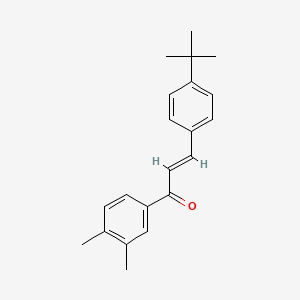
PA-6 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PA-6 dihydrochloride, also known as N-Phenyl-N'-(2-pyridyl)thiourea dihydrochloride, is a type of organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.14 g/mol and a melting point of 198-200°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. This compound is a member of the thiourea family of compounds and has a wide range of applications in biochemical and physiological research.
科学的研究の応用
PA-6 dihydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and biochemical pathways. In addition, it is used in the study of cell signaling, protein-protein interactions, and drug-target interactions.
作用機序
PA-6 dihydrochloride is a competitive inhibitor of phosphodiesterase (PDE), which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, this compound increases the levels of cAMP in cells, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have antioxidant and neuroprotective effects, and can also act as a vasodilator and increase blood flow.
実験室実験の利点と制限
PA-6 dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature and in aqueous solutions. In addition, it is soluble in a number of solvents and has a wide range of applications in biochemical and physiological research. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations and can be irritating to the skin and eyes. In addition, it can be difficult to accurately measure its concentration due to its low solubility in some solvents.
将来の方向性
PA-6 dihydrochloride has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of cAMP on gene expression and cellular signaling pathways, as well as to develop new drugs and treatments for diseases. In addition, it may be used to develop new methods for the synthesis of organic compounds, and to study the effects of oxidative stress on cells. Finally, it may be used to study the effects of drugs on the body and to develop new methods for drug delivery.
合成法
PA-6 dihydrochloride is synthesized in a two-step process. The first step involves the reaction of phenylthiourea with pyridine in aqueous solution. This reaction produces the intermediate product, this compound'-(2-pyridyl)thiourea. The second step involves the reaction of the intermediate product with hydrochloric acid in an aqueous solution to produce this compound.
特性
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGUSVZSLUUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)






![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)


![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
